Cas no 109635-38-3 (1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine)

109635-38-3 structure
Nome do Produto:1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine
1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine
- 1-(4-chlorobenzyl)-1H-benzimidazol-2-amine
- 1-(4-CHLOROPHENYLMETHYL)-2-AMINOBENZIMIDAZOLE
- 1-[(4-chlorophenyl)methyl]benzimidazol-2-amine
- 1H-Benzimidazol-2-amine,1-[(4-chlorophenyl)methyl]-
- 1-(4-chlorophenyl)methyl-2-aminobenzimidazole
- 1-(p-chlorobenzyl)-2-amino-1H-benzimidazole
- 1-(p-Chlorobenzyl)-2-aminobenzimidazole
- 2-amino-1-(4-chlorobenzyl)benzimidazole
- 2-Amino-1-(4-chlorobenzyl)-benzimidazole
- AC1LEYGI
- Enamine_000641
- Oprea1_024711
- Oprea1_097449
- SureCN7337702
- A802064
- FT-0656196
- QTS
- MLS-0425658.0002
- cid_743900
- CS-0214809
- 109635-38-3
- CHEMBL1314048
- 1-[(4-chlorophenyl)methyl]-2-benzimidazolamine
- HMS1395N03
- EN300-195356
- DTXSID30353511
- AKOS001018805
- CCG-15727
- 1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-amine
- Z56773006
- 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine
- MLS-0425658.0001
- AB00091873-01
- HKBJSDNECZUKSR-UHFFFAOYSA-N
- SCHEMBL7337702
- BDBM62334
- [1-(4-chlorobenzyl)benzimidazol-2-yl]amine
- 1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine
-
- MDL: MFCD00667028
- Inchi: InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
- Chave InChI: HKBJSDNECZUKSR-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)NC(=N)N2CC3=CC=C(C=C3)Cl
Propriedades Computadas
- Massa Exacta: 257.07216
- Massa monoisotópica: 257.0719751g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 2
- Complexidade: 278
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 43.8Ų
- XLogP3: 3.2
Propriedades Experimentais
- Densidade: 1.32
- Ponto de ebulição: 478.1°Cat760mmHg
- Ponto de Flash: 242.9°C
- Índice de Refracção: 1.675
- PSA: 43.84
- LogP: 3.25030
1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-195356-0.1g |
1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine |
109635-38-3 | 95.0% | 0.1g |
$127.0 | 2025-03-21 | |
Enamine | EN300-195356-0.5g |
1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine |
109635-38-3 | 95.0% | 0.5g |
$286.0 | 2025-03-21 | |
TRC | C376263-100mg |
1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine |
109635-38-3 | 100mg |
$ 230.00 | 2022-04-01 | ||
Enamine | EN300-195356-1.0g |
1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine |
109635-38-3 | 95.0% | 1.0g |
$366.0 | 2025-03-21 | |
eNovation Chemicals LLC | K89338-1g |
1-(4-Chlorophenylmethyl)-2-aminobenzimidazole |
109635-38-3 | 95% | 1g |
$385 | 2024-05-25 | |
Chemenu | CM152514-1g |
1-(4-Chlorophenylmethyl)-2-aminobenzimidazole |
109635-38-3 | 95% | 1g |
$729 | 2021-06-09 | |
Enamine | EN300-195356-0.05g |
1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine |
109635-38-3 | 95.0% | 0.05g |
$85.0 | 2025-03-21 | |
Enamine | EN300-195356-5g |
1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine |
109635-38-3 | 95% | 5g |
$1521.0 | 2023-09-17 | |
Aaron | AR009MNR-50mg |
1-(4-Chlorophenylmethyl)-2-aminobenzimidazole |
109635-38-3 | 95% | 50mg |
$142.00 | 2023-12-16 | |
eNovation Chemicals LLC | K89338-1g |
1-(4-Chlorophenylmethyl)-2-aminobenzimidazole |
109635-38-3 | 95% | 1g |
$385 | 2025-02-26 |
1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine Literatura Relacionada
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
109635-38-3 (1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine) Produtos relacionados
- 43182-10-1(1-Benzyl-1H-benzimidazol-2-ylamine)
- 2171973-43-4(4-(chloromethyl)-5-(1-methoxyethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazole)
- 2098131-84-9(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile)
- 898416-40-5(N'-(3-chlorophenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide)
- 2171945-51-8(2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)
- 2248343-82-8(4-Methyl-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid)
- 1269292-27-4(1-(2-Bromophenyl)-5-(thiophen-3-yl)-1H-pyrazole)
- 2229434-41-5(tert-butyl N-(5-amino-2,2-dimethyl-4-oxohexan-3-yl)carbamate)
- 1009245-57-1(N-(4-bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide)
- 946260-62-4(3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:109635-38-3)1-(4-Chlorophenyl)methyl-1H-1,3-benzodiazol-2-amine

Pureza:99%
Quantidade:1g
Preço ($):329.0